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Compound of Interest

Compound Name: 1-Chlorobutan-2-one

Cat. No.: B1265656 Get Quote

In-Depth Technical Guide: 1-Chlorobutan-2-one
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-Chlorobutan-2-one (CAS No:

616-27-3), a halogenated ketone of significant interest in organic synthesis and as a potential

building block in drug discovery. This document details its chemical and physical properties,

provides an experimental protocol for its synthesis, and explores its characteristic reactivity,

including the Favorskii rearrangement. Spectroscopic data for characterization, along with

essential safety and handling information, are also presented.

Chemical Identity and Properties
1-Chlorobutan-2-one is a colorless to light yellow liquid. Its fundamental properties are

summarized in the table below for easy reference.
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Property Value Source

CAS Number 616-27-3 [1]

Molecular Formula C₄H₇ClO [1]

Molecular Weight 106.55 g/mol [1]

IUPAC Name 1-chlorobutan-2-one [1]

Synonyms
Chloromethyl ethyl ketone, 1-

Chloro-2-butanone
[1]

Appearance Colorless to light yellow liquid

Boiling Point 137-138 °C at 760 mmHg [2]

Density 1.093 g/cm³

Solubility
Soluble in most organic

solvents.

Molecular Structure
The molecular structure of 1-Chlorobutan-2-one consists of a four-carbon chain with a ketone

functional group at the second carbon and a chlorine atom at the first carbon.

Canonical SMILES: CCC(=O)CCl[1]

InChI: InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3[1]

Experimental Protocol: Synthesis of 1-Chlorobutan-
2-one
The following protocol describes a common method for the synthesis of 1-chlorobutan-2-one
from butan-2-one.

Materials:

Butan-2-one
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Sulfuryl chloride (SO₂Cl₂)

Dichloromethane (CH₂Cl₂)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux

condenser, dissolve butan-2-one in dichloromethane.

Cool the flask in an ice bath.

Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by slowly adding a saturated solution of

sodium bicarbonate until gas evolution ceases.

Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure 1-chlorobutan-2-one.

Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the structure and purity of 1-
Chlorobutan-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the

ethyl group and the chloromethyl group. The methylene protons adjacent to the carbonyl

group will be deshielded, as will the protons on the carbon bearing the chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals

corresponding to the four carbon atoms in different chemical environments. The carbonyl

carbon will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band

corresponding to the C=O stretching vibration of the ketone, typically in the range of 1720-

1740 cm⁻¹. Another significant peak will be observed for the C-Cl stretching vibration.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a

characteristic M+2 peak due to the presence of the chlorine-37 isotope. Common

fragmentation patterns include the loss of a chlorine radical and alpha-cleavage adjacent to

the carbonyl group.[3][4]

Chemical Reactivity and Signaling Pathways
As an α-halo ketone, 1-Chlorobutan-2-one is a versatile intermediate in organic synthesis. It is

susceptible to nucleophilic substitution at the carbon bearing the chlorine atom and can also

undergo reactions at the carbonyl group.
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A particularly important reaction of α-halo ketones is the Favorskii rearrangement. When

treated with a base, such as an alkoxide, 1-Chlorobutan-2-one can rearrange to form a

carboxylic acid ester. This reaction proceeds through a cyclopropanone intermediate.

Below is a diagram illustrating the Favorskii rearrangement of 1-Chlorobutan-2-one with

sodium methoxide.

Caption: Favorskii rearrangement of 1-Chlorobutan-2-one.

Safety and Handling
1-Chlorobutan-2-one is a hazardous chemical and should be handled with appropriate safety

precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye

irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn at all times.

Conclusion
1-Chlorobutan-2-one is a valuable reagent in organic synthesis, offering a gateway to a

variety of molecular scaffolds through its dual reactivity as a ketone and an alkyl halide. A

thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and

safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-Chlorobutan-2-one CAS number and molecular
structure.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265656#1-chlorobutan-2-one-cas-number-and-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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